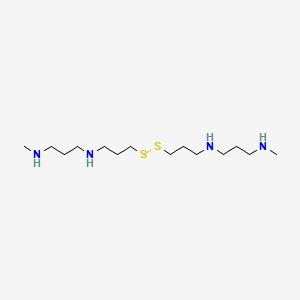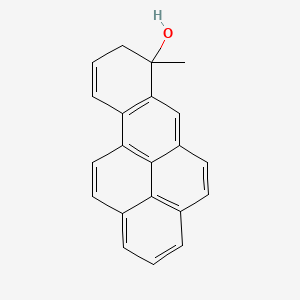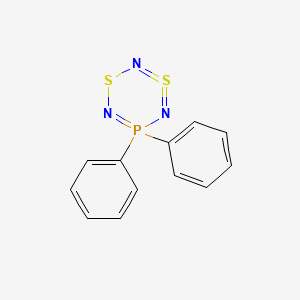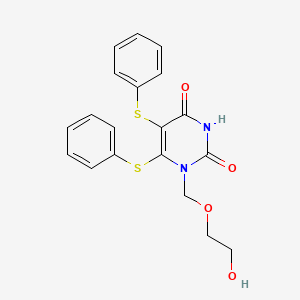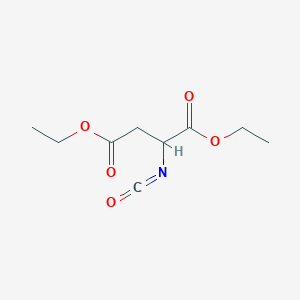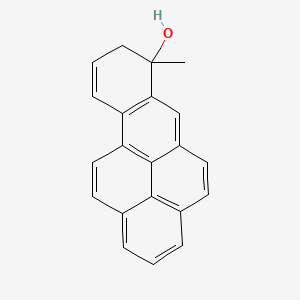
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is structurally related to benzopyrene, a well-known PAH. PAHs are organic compounds containing multiple aromatic rings, and they are known for their presence in fossil fuels and their by-products. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol typically involves the hydrogenation of benzopyrene derivatives. One common method includes the reduction of 9,10-dihydrobenzo(a)pyren-7(8H)-one using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex PAH derivatives.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential mutagenic and carcinogenic properties.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The biological effects of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol are primarily due to its ability to form covalent adducts with DNA. This compound is metabolically activated by enzymes such as cytochrome P450 to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially carcinogenesis. The primary molecular targets include guanine bases in DNA, and the pathways involved are related to the activation of DNA repair mechanisms and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- 7-Methylbenzo(a)pyrene
- 1-Pyrenemethanol
Uniqueness
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is unique due to its specific methylation pattern and the presence of a hydroxyl group. This structural uniqueness influences its chemical reactivity and biological interactions, making it distinct from other PAH derivatives. Its ability to form specific DNA adducts and its potential mutagenic properties are areas of significant research interest.
Properties
CAS No. |
94849-94-2 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
7-methyl-8H-benzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H16O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2-10,12,22H,11H2,1H3 |
InChI Key |
VTBIEDCKYLXDID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


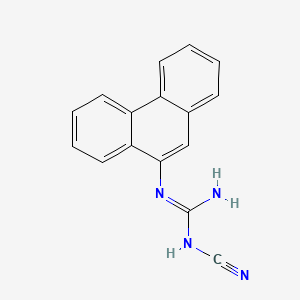
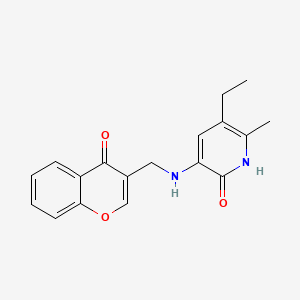
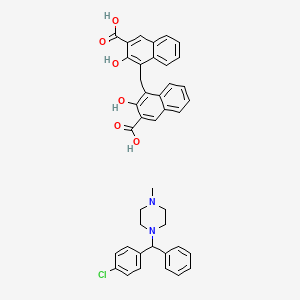


![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
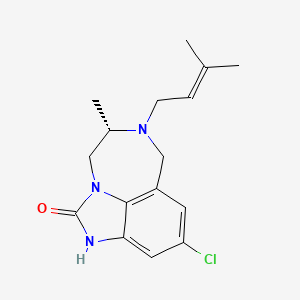
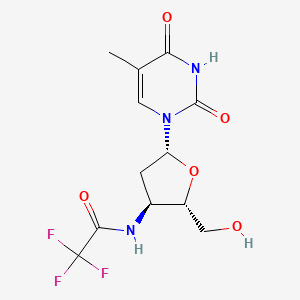
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
